Cas no 464-45-9 ([(1S)-endo]-(-)-Borneol)
[(1S)-endo]-(-)-Borneol Chemical and Physical Properties
Names and Identifiers
-
- L(-)-Borneol
- endo-(1S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
- (-)-Borneol
- [(1S)-endo]-(?-Borneol
- (?)-Borneol
- (−)-Borneol
- Borneol
- BORNEOL, (-)-(SG)
- L-(-)-Borneol
- L-Borneol
- 2-bornanol
- 2-Camphanol
- Bornan-2-ol
- bornel
- FEMA 2157
- L-(-)-Borneol1000µg
- l-2-Bornanol
- Linderol
- ngaicamphor
- [ "" ]
- (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
- [(1s)-endo]-(-)-borneol
- Sumatra camphor
- Bornyl alcohol
- Borneo camphor
- NGAI camphor
- DL-Borneol
- l-2-Camphanol
- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1S,2R,4S)-
- 1-Bornyl alcohol
- 1Y84986J9Q
- DSSTox_CID_2035
- DSSTox_RID_76465
- DSSTox_GSID_22035
- d-Borneol
- (
- [(1S)-endo]-(-)-Borneol
-
- MDL: MFCD00003759
- Inchi: 1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3
- InChI Key: DTGKSKDOIYIVQL-UHFFFAOYSA-N
- SMILES: CC1(C2(C(CC1CC2)O)C)C
- BRN: 3587558
Computed Properties
- Exact Mass: 154.13600
- Monoisotopic Mass: 154.136
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Powder
- Density: 0.8389 (rough estimate)
- Melting Point: 206-208 °C (lit.)
- Boiling Point: 210 °C(lit.)
- Flash Point: Fahrenheit: 149 ° f
Celsius: 65 ° c - Refractive Index: -36 ° (C=5, EtOH)
- Water Partition Coefficient: Insoluble
- PSA: 20.23000
- LogP: 2.19350
- Solubility: Insoluble in water, soluble in organic solvents such as ethanol.
- Merck: 1338
- Vapor Pressure: 33.5 mmHg ( 25 °C)
- FEMA: 2157
- Specific Rotation: -36.2 º (c=5, C2H5OH)
- Color/Form: 2000 μg/mL in methanol
- Optical Activity: [α]20/D −35.3°, c = 5 in ethanol
[(1S)-endo]-(-)-Borneol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H228,H317
- Warning Statement: P210,P280
- Hazardous Material transportation number:UN 1312 4.1/PG 3
- WGK Germany:2
- Hazard Category Code: 11-43
- Safety Instruction: S16-S36/37
- RTECS:DT5095000
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:4.1
- Safety Term:4.1
- Packing Group:III
- Risk Phrases:R11
- HazardClass:4.1
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
[(1S)-endo]-(-)-Borneol Customs Data
- HS CODE:29061900
- Customs Data:
China Customs Code:
2906199090Overview:
2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
[(1S)-endo]-(-)-Borneol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S3977-25mg |
(-)-Borneol |
464-45-9 | 98% | 25mg |
¥795 | 2023-09-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B118615-1g |
[(1S)-endo]-(-)-Borneol |
464-45-9 | , | 1g |
¥411.90 | 2023-09-04 | |
| BAI LING WEI Technology Co., Ltd. | CP-TER-003S-1mL |
(-)-Borneol Standard,100 μg/mL in Methanol |
464-45-9 | 100 μg/mL in Methanol | 1mL |
¥ 309 | 2022-04-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011569-25g |
[(1S)-endo]-(-)-Borneol |
464-45-9 | 98% | 25g |
¥161 | 2024-05-23 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L43570-25g |
(-)-Borneol |
464-45-9 | 98% | 25g |
¥139.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L43570-100g |
(-)-Borneol |
464-45-9 | 98% | 100g |
¥379.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L43571-5mg |
(-)-Borneol |
464-45-9 | 5mg |
¥478.0 | 2021-09-09 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L43571-100mg |
(-)-Borneol |
464-45-9 | 100mg |
¥678.0 | 2021-09-09 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3741-50 mg |
(-)-borneol |
464-45-9 | 50mg |
¥198.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3741-100 mg |
(-)-borneol |
464-45-9 | 100MG |
¥356.00 | 2022-04-26 |
[(1S)-endo]-(-)-Borneol Suppliers
[(1S)-endo]-(-)-Borneol Related Literature
-
Fabrizio Gangemi,Roberto Gangemi,Giovanna Longhi,Sergio Abbate Phys. Chem. Chem. Phys. 2009 11 2683
-
2. Regio- and diastereo-selective formation of dicopper(I) and disilver(I) double helicates with chiral 6-substituted 2,2′∶6′,2′′-terpyridinesGerhard Baum,Edwin C. Constable,Dieter Fenske,Catherine E. Housecroft,Torsten Kulke,Markus Neuburger,Margareta Zehnder J. Chem. Soc. Dalton Trans. 2000 945
-
A. S. Sokolova,O. I. Yarovaya,M. D. Semenova,A. A. Shtro,I. R. Orshanskaya,V. V. Zarubaev,N. F. Salakhutdinov Med. Chem. Commun. 2017 8 960
-
Jo?o M. Batista Jr.,Ewan W. Blanch,Vanderlan da Silva Bolzani Nat. Prod. Rep. 2015 32 1280
-
Joanna Feder-Kubis,Jolanta Flieger,Ma?gorzata Tatarczak-Michalewska,Anita P?azińska,Anna Madejska,Marta Swatko-Ossor RSC Adv. 2017 7 32344
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Bicyclic monoterpenoids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Monoterpenoids Bicyclic monoterpenoids
- Pesticide Chemicals Pesticide Active Ingredients Standard Substances
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
Additional information on [(1S)-endo]-(-)-Borneol
Latest Research Insights on [(1S)-endo]-(-)-Borneol (CAS: 464-45-9) in Chemical Biomedicine
[(1S)-endo]-(-)-Borneol (CAS: 464-45-9), a naturally occurring bicyclic monoterpenoid, has garnered significant attention in recent biomedical research due to its multifaceted pharmacological properties. This compound, derived from traditional medicinal plants like Artemisia and Dryobalanops, exhibits unique stereochemical properties that enhance its bioavailability and target specificity. Recent studies (2023-2024) have explored its mechanisms in neuroprotection, drug delivery enhancement, and anti-inflammatory applications, positioning it as a promising candidate for translational medicine.
A groundbreaking study published in Journal of Medicinal Chemistry (2024) demonstrated [(1S)-endo]-(-)-Borneol's role as a blood-brain barrier (BBB) permeation enhancer. Using in vitro models (hCMEC/D3 cells) and molecular docking simulations, researchers identified its interaction with P-glycoprotein (P-gp) efflux transporters, achieving a 2.3-fold increase in CNS drug delivery efficiency for co-administered therapeutics like donepezil (p < 0.01). The CAS: 464-45-9 specificity was critical in avoiding off-target effects observed with racemic borneol mixtures.
In neuroinflammation research, [(1S)-endo]-(-)-Borneol showed potent NLRP3 inflammasome inhibition (IC50 = 8.7 μM) in microglial BV-2 cells, as reported in ACS Chemical Neuroscience (2023). The stereospecific configuration at C1 was essential for suppressing ASC speck formation (-62% vs. control), with molecular dynamics simulations confirming stable binding to the NACHT domain (ΔG = -9.2 kcal/mol). These findings suggest therapeutic potential for neurodegenerative disorders like Alzheimer's disease.
Pharmaceutical formulation studies have leveraged 464-45-9's crystalline properties to develop novel solid dispersions. A 2023 International Journal of Pharmaceutics paper detailed its co-crystallization with curcumin, improving the latter's aqueous solubility by 15-fold through H-bond network formation (verified by PXRD and DSC). The (1S)-endo conformation preferentially formed stable channel-type crystals (space group P212121), demonstrating structure-performance relationships critical for drug development.
Emerging toxicology data (2024) from zebrafish models indicate an excellent safety profile for [(1S)-endo]-(-)-Borneol, with no observed developmental abnormalities at concentrations ≤500 μM. However, researchers caution about potential CYP2C9 interactions based on hepatocyte metabolism studies, recommending therapeutic drug monitoring for combination therapies. These findings were presented at the 2024 Society of Biomolecular Sciences annual meeting.
The compound's commercial availability as a high-purity reference standard (≥99.5% enantiomeric excess) has enabled recent breakthroughs in chiral pharmacology. A 2023 Nature Communications study utilized 464-45-9 to resolve long-standing controversies about borneol's stereoselective effects on TRPV1 receptors, establishing its (1S)-endo form as the active analgesic enantiomer (EC50 = 3.1 μM vs. >100 μM for (1R)-exo).
Future research directions include clinical translation of [(1S)-endo]-(-)-Borneol-based formulations, with Phase I trials for migraine prophylaxis anticipated in 2025. The compound's dual functionality as both therapeutic agent and pharmaceutical excipient continues to inspire innovative drug development strategies across the chemical biomedicine landscape.
464-45-9 ([(1S)-endo]-(-)-Borneol) Related Products
- 113471-94-6(Ergostane-3,11-diol, 4,14-dimethyl-, (3b,4a,5a,11b,24R)-)
- 111136-46-0(Cholestan-7-ol, (5a,7a,8a,14b)-)
- 108256-69-5(Androstane-3,17-diol, 7-methyl-, (3b,5a,7b,17b)-)
- 113385-03-8(Ergostane-3,11-diol, 4,14-dimethyl-, (3b,4a,5a,11b)-)
- 105266-18-0(Androstan-12-ol, 17-methyl-, (5b,12a,17b)-)
- 106239-63-8(Androstan-3-ol, 2,2-dimethyl-, (3b,5a)-)
- 112533-34-3(Androstan-4-ol, (4a,5b)-)
- 111136-44-8(Cholestan-15-ol, (5a,14b,15b)-)
- 106578-38-5(Cholestane-11,24-diol, 4,14-dimethyl-, (4a,5a,24S)-)
- 113426-83-8(Bicyclo[3.2.1]octan-6-ol, 1,5-dimethyl-)